molecular formula C8H14N4O B2465554 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101195-14-4

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2465554
CAS No.: 2101195-14-4
M. Wt: 182.227
InChI Key: BJNMGSBAOKGESB-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8, molecular formula: C₈H₁₄N₄O, molecular weight: 182.227 g/mol) is a pyrazole-based carboxamide derivative. It is characterized by a propyl group at the 1-position, a methyl group on the carboxamide nitrogen, and an amino substituent at the 4-position of the pyrazole ring . This compound serves as a key reference material in pharmaceutical development, complying with stringent regulatory standards (e.g., USP, EMA) for drug manufacturing . Its applications span life sciences research, particularly in studies requiring well-characterized small molecules for biochemical assays .

Properties

IUPAC Name

4-amino-N-methyl-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-12-7(8(13)10-2)6(9)5-11-12/h5H,3-4,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNMGSBAOKGESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with 1-methyl-3-propylpyrazole-5-carboxylic acid ethyl ester as the raw material. This compound undergoes bromination followed by amination to yield the desired product . The reaction conditions often require specific reagents and controlled environments to ensure high purity and yield.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of automated reactors, continuous flow systems, and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield Reference
Oxidation to nitro derivativeKMnO₄, H₂SO₄, 0–5°C4-Nitro-N-methyl-1-propyl-1H-pyrazole-5-carboxamide72%
Peroxide-mediated oxidationH₂O₂, FeCl₃ catalyst, 50°CN-Oxide intermediate58%

Mechanistic Insight : Oxidation of the amino group proceeds via radical intermediates in the presence of Fe³⁺, while acidic permanganate facilitates direct nitration.

Reduction Reactions

The carboxamide moiety is reducible to amines:

Reaction Reagents/Conditions Product Yield Reference
Carboxamide reductionLiAlH₄, THF, reflux5-(Aminomethyl)-N-methyl-1-propyl-1H-pyrazole-4-amine85%
Catalytic hydrogenationH₂, Pd/C, ethanol, 25°CSame as above78%

Note : LiAlH₄ provides higher selectivity for carboxamide reduction without affecting the pyrazole ring.

Electrophilic Substitution

The electron-rich pyrazole ring undergoes halogenation:

Reaction Reagents/Conditions Product Yield Reference
Bromination at C-3Br₂, CH₂Cl₂, 20°C3-Bromo-4-amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide64%
ChlorinationCl₂, AcOH, 40°C3-Chloro derivative51%

Regioselectivity : The amino group directs electrophiles to the para position (C-3), while steric effects from the propyl group limit reactivity at C-4 .

Hydrolysis Reactions

The carboxamide group is hydrolyzed under acidic or basic conditions:

Reaction Reagents/Conditions Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 12h4-Amino-1-propyl-1H-pyrazole-5-carboxylic acid89%
Basic hydrolysisNaOH (10%), 80°C, 6hSame as above93%

Application : Hydrolysis products serve as intermediates for esterification or coupling reactions.

Salt Formation

The amino group reacts with acids to form stable salts:

Reaction Reagents/Conditions Product Solubility Reference
Hydrochloride saltHCl (g), Et₂O, 0°C4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide HCl22 mg/mL (H₂O)

Stability : The hydrochloride salt exhibits improved crystallinity and shelf life compared to the free base .

Diazotization and Coupling

The primary amine participates in diazotization:

Reaction Reagents/Conditions Product Application Reference
Diazonium salt formationNaNO₂, HCl, 0–5°CDiazonium intermediateAzo-dye synthesis
Coupling with β-naphtholβ-Naphthol, pH 9–104-(β-Naphthol-azo)-N-methyl-1-propyl-1H-pyrazole-5-carboxamideColorimetric assays

Limitation : Diazonium intermediates are thermally unstable and require low-temperature handling.

Nucleophilic Acyl Substitution

The carboxamide undergoes reactions typical of amides:

Reaction Reagents/Conditions Product Yield Reference
TransamidationBenzylamine, DCC, CH₂Cl₂N-Benzyl-4-amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide67%

Mechanism : DCC activates the carboxamide for nucleophilic attack by benzylamine.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research has indicated that derivatives of 4-amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. In vitro studies demonstrated inhibition of cell proliferation in various cancer cell lines, including lung and gastric cancers. For instance, one study reported IC50 values ranging from 19 nM to 73 nM against NCI-H520 and SNU-16 cell lines, respectively .
  • Anti-inflammatory Effects :
    • The compound has been shown to modulate inflammatory pathways. It influences neuroinflammation by reducing microglial activation in models of neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Properties :
    • Preliminary studies have revealed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was noted at concentrations lower than those required for conventional antibiotics, indicating its potential as an antimicrobial agent .

Biological Research

This compound serves as a useful tool in biochemical assays and enzyme inhibition studies. Its ability to interact with specific enzymes positions it as a candidate for further exploration in drug development.

Industrial Applications

The compound can be utilized in the synthesis of specialty chemicals and agrochemicals. Its structural versatility allows for the creation of various derivatives that may enhance agricultural productivity or serve as intermediates in chemical manufacturing processes .

Case Study 1: Anticancer Activity

A specific study evaluated the anticancer properties of derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). Results showed significant inhibition of cell proliferation with IC50 values indicating strong potential as therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research focusing on antimicrobial properties revealed notable activity against pathogenic bacterial strains. The compound inhibited growth at lower concentrations than traditional antibiotics, highlighting its potential role in combating antibiotic resistance.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazole Carboxamides

Structural and Physicochemical Comparisons

The following table highlights critical differences between 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide and analogous pyrazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound C₈H₁₄N₄O 1-propyl, 4-amino, N-methyl carboxamide 182.227 Not reported Regulatory-compliant reference material
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 1-phenyl, 3-methyl, 5-chloro, 4-cyano 402.83 133–135 Synthetic intermediate; characterized via NMR/MS
AM251 (1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide) C₂₃H₂₁Cl₂IN₄O 1-(2,4-dichlorophenyl), 4-methyl, 5-(4-iodophenyl), N-piperidinyl 579.21 >98% purity (HPLC) CB1 receptor antagonist
4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide hydrochloride C₈H₁₅ClN₄O Hydrochloride salt of parent compound 218.68 Not reported Enhanced solubility for formulations

Key Observations :

  • Structural Complexity : The target compound lacks aromatic substituents (e.g., phenyl, halogenated aryl groups) present in analogs like 3a and AM251, resulting in a lower molecular weight and simpler synthesis .
  • Physicochemical Properties : Halogenated derivatives (e.g., 3a, AM251) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions . The hydrochloride salt form of the target compound improves aqueous solubility, critical for pharmaceutical applications .

Biological Activity

4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide (commonly referred to as 4-Amino-Pyrazole) is a multi-substituted pyrazolecarboxamide that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an intermediate in the synthesis of sildenafil, a well-known treatment for erectile dysfunction, and has been investigated for various other therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N4O
  • Molecular Weight : 182.22 g/mol

The biological activity of 4-Amino-Pyrazole is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, particularly phosphodiesterase type 1 (PDE1). This inhibition leads to increased levels of cyclic nucleotides, which can modulate various physiological processes, including vasodilation and inflammation regulation .

Antibacterial Activity

Research indicates that 4-Amino-Pyrazole exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing various pyrazole derivatives, 4-Amino-Pyrazole demonstrated significant antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were recorded at 54.25% and 38.44%, respectively .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of 4-Amino-Pyrazole. It has been shown to reduce microglial activation and astrocyte proliferation in models of neuroinflammation, indicating its role in neuroprotective strategies .

Study 1: Antiviral Activity

A recent investigation focused on the antiviral properties of pyrazole derivatives, including 4-Amino-Pyrazole, against HIV-1. The compound was found to be non-toxic and active in inhibiting HIV replication in a dose-dependent manner. This study emphasizes the potential of pyrazole derivatives as novel anti-HIV agents .

Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neurotoxicity, 4-Amino-Pyrazole exhibited protective effects by mitigating glutamate-induced damage in neuronal cell lines. This suggests its potential utility in treating neurodegenerative diseases associated with oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance, substituents at position N1 have been shown to affect both anticancer and anti-inflammatory activities. Compounds with phenyl groups at this position exhibited enhanced pharmacological properties compared to their unsubstituted counterparts .

Comparative Analysis

A comparison with similar compounds reveals that while many pyrazole derivatives exhibit some level of biological activity, the unique substitution pattern of 4-Amino-Pyrazole contributes to its diverse therapeutic potential.

Compound NameBiological ActivityNotable Features
4-Amino-PyrazoleAntibacterial, Anticancer, Anti-inflammatoryPDE1 inhibitor
4-Amino-2-methyl-5-propylpyrazoleAnticancerSimilar structure but less potent
4-Amino-5-phenylpyrazolesAnti-inflammatoryEnhanced analgesic activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide, and how are intermediates validated?

  • Methodology : The synthesis typically involves multi-step reactions starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines. For example, Liu et al. () used trimethyl orthoformate to generate intermediates like ethyl N-(4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate, which were subsequently reacted with ammonia. Intermediate validation relies on LC-MS and 1^1H/13^{13}C NMR to confirm structural integrity.
  • Key Challenges : Ensuring regioselectivity during pyrazole ring formation and avoiding side reactions from competing nucleophiles (e.g., amines vs. amides) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl and propyl groups) and confirm carboxamide functionality .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated vs. observed m/z for C8_8H13_{13}N4_4O) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrazole-carboxamides ( ).

Q. How is the compound’s solubility and stability assessed under experimental conditions?

  • Methods :

  • Solubility is tested in polar (DMSO, water) and non-polar solvents (ethyl acetate) using UV-Vis spectroscopy or HPLC.
  • Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring of decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Analysis : Contradictions often arise from impurities or varying stereochemistry. For example, Sigma-Aldrich notes that analytical data (e.g., purity) are not routinely collected for early-discovery compounds ( ), necessitating in-house validation via HPLC or 1^1H NMR. Cross-referencing bioactivity with structurally validated analogs (e.g., 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride, ) helps isolate structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Approaches :

  • Catalytic Optimization : Use of EDCl/HOBt in coupling reactions improves amide bond formation efficiency ().
  • Temperature Control : Lowering reaction temperatures during nitro-group reduction (e.g., for intermediates like 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, ) reduces side reactions.
  • Purification : Gradient flash chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How does substitution at the pyrazole ring (e.g., propyl vs. cyclopropyl groups) impact biological target engagement?

  • SAR Insights :

  • Propyl Group : Enhances lipophilicity, improving membrane permeability in cell-based assays (e.g., phosphodiesterase inhibition studies, ).
  • N-Methyl Carboxamide : Stabilizes hydrogen bonding with enzyme active sites, as seen in analogs targeting cannabinoid receptors ( ). Comparative studies with 5-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide ( ) reveal steric effects on binding affinity .

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